REACTION_CXSMILES
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[CH2:1]1[CH:8]2[N:4]([C:5](=[O:9])[CH2:6][CH2:7]2)[C:3](=[O:10])[CH2:2]1.Cl.[CH2:12]([OH:14])[CH3:13]>>[CH2:12]([O:14][C:5](=[O:9])[CH2:6][CH2:7][CH:8]1[CH2:1][CH2:2][C:3](=[O:10])[NH:4]1)[CH3:13]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1CC(N2C(CCC12)=O)=O
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Name
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|
Quantity
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100 g
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Type
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reactant
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Smiles
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C(C)O
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Name
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|
Quantity
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0.2 mL
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution is heated
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Type
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TEMPERATURE
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Details
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at reflux for 104 hours
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Duration
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104 h
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Type
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TEMPERATURE
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Details
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The mixture is cooled
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Type
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DISTILLATION
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Details
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excess ethyl alcohol is distilled at reduced pressure
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Type
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DISSOLUTION
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Details
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The oil is dissolved in 1 l of anhydrous diethylether
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Type
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ADDITION
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Details
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1 g of activated charcoal is added
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Type
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FILTRATION
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Details
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the resulting suspension is filtered
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Type
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FILTRATION
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Details
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through filter aid
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Type
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CONCENTRATION
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Details
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The filtrate is concentrated at reduced pressure
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Type
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CUSTOM
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Details
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the resulting crystals are isolated by filtration
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Type
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CUSTOM
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Details
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Recrystallization from carbon tetrachloride-petroleum ether
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCC1NC(CC1)=O)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |